
2-(甲硫基)噻吩-4-硼酸
描述
“2-(Methylthio)thiophene-4-boronic acid” is a chemical compound with the CAS Number: 1451392-40-7 . It has a molecular weight of 174.05 and its IUPAC name is (5-(methylthio)thiophen-3-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7BO2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3,7-8H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific reactions involving “2-(Methylthio)thiophene-4-boronic acid” are not detailed in the available resources, boronic acids are generally known to participate in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .科学研究应用
聚合物合成
噻吩硼酸衍生物在共轭聚合物的合成中是不可或缺的,通过钯催化的铃木聚缩合反应。这些化合物用作构建明确交替的噻吩-苯亚烯共聚物的构件,对其分子量、产率和多分散性进行了研究。由于其理想的光物理性质和固态组装行为,此类聚合物在有机电子学中得到应用 (Jayakannan, Dongen, & Janssen, 2001).
功能材料
噻吩与硼的整合产生了化学稳定且表现出独特电子性质的噻吩基硼烷。它们被用于传感、有机电子学和分子开关。硼烷的强路易斯酸特性增强了分子内和分子间的相互作用,丰富了材料的化学和电子性质 (Ren & Jäkle, 2016).
催化和有机合成
在有机合成中,噻吩硼酸衍生物通过钯催化的反应促进了芳基取代的茚满和环戊[b]噻吩的构建。这些方法能够生成芳基取代的茚满库,这对于合成烯烃聚合催化剂中使用的茚满桥金属配合物至关重要 (Izmer, Lebedev, Nikulin, Ryabov, Asachenko, Lygin, Sorokin, & Voskoboynikov, 2006).
传感应用
噻吩硼酸衍生物被用于开发发光探针,用于选择性检测和成像细胞内环境中的硫酚。它们独特的传感机制得益于硼的路易斯酸性,可以快速、选择性地检测有毒硫酚,表明在生物传感中具有潜在应用 (Pagidi, Kalluvettukuzhy, & Thilagar, 2018).
聚合物中的阻燃性
芳香硼酸衍生物与氢氧化镁的结合增强了环氧树脂的阻燃性能。这种协同效应提高了热稳定性,同时不影响机械强度,突出了噻吩硼酸衍生物在开发新型有机/无机阻燃剂中的潜力 (Tie, Weishi, Wang, Ping, Yonghong, & Dongfa, 2016).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process with a metal catalyst, typically palladium . The boronic acid donates an organic group to the metal, forming a new metal-carbon bond . This is a key step in the formation of new carbon-carbon bonds in these reactions .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific molecules produced .
Result of Action
The primary result of the action of 2-(Methylthio)thiophene-4-boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
生化分析
Biochemical Properties
2-(Methylthio)thiophene-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it can interact with palladium catalysts, which facilitate the transmetalation step in the Suzuki-Miyaura coupling . The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, leading to the formation of a new carbon-carbon bond.
Cellular Effects
The effects of 2-(Methylthio)thiophene-4-boronic acid on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that boronic acid derivatives can inhibit proteasome activity, leading to changes in protein degradation and accumulation . This can result in altered cell signaling and gene expression patterns, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-(Methylthio)thiophene-4-boronic acid involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the boronic acid group can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity . Additionally, 2-(Methylthio)thiophene-4-boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylthio)thiophene-4-boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or moisture . Long-term studies have shown that the degradation products of 2-(Methylthio)thiophene-4-boronic acid can have different effects on cellular function compared to the parent compound. For instance, the degradation products may have reduced activity or altered specificity for certain enzymes or proteins.
Dosage Effects in Animal Models
The effects of 2-(Methylthio)thiophene-4-boronic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. At high doses, 2-(Methylthio)thiophene-4-boronic acid can cause toxicity, leading to adverse effects such as organ damage or impaired cellular function.
Metabolic Pathways
2-(Methylthio)thiophene-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux and levels of metabolites can be influenced by the presence of 2-(Methylthio)thiophene-4-boronic acid, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Methylthio)thiophene-4-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters or other membrane proteins . Once inside the cell, 2-(Methylthio)thiophene-4-boronic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(Methylthio)thiophene-4-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular proteins . The activity and function of 2-(Methylthio)thiophene-4-boronic acid can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect its biochemical properties.
属性
IUPAC Name |
(5-methylsulfanylthiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAOYWBOELBAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274551 | |
| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-40-7 | |
| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



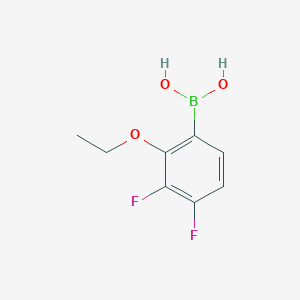
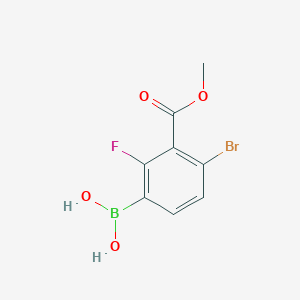
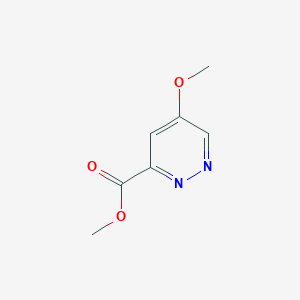
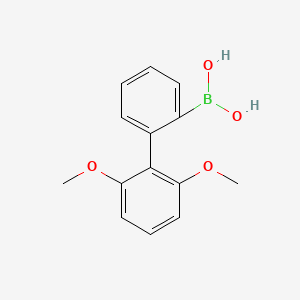
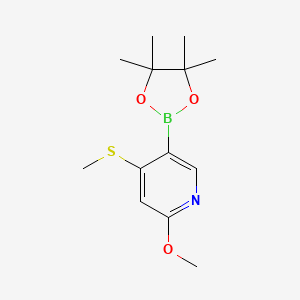

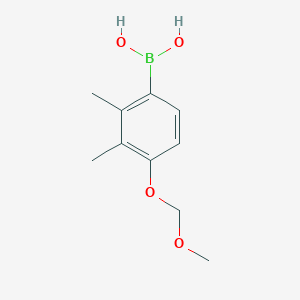

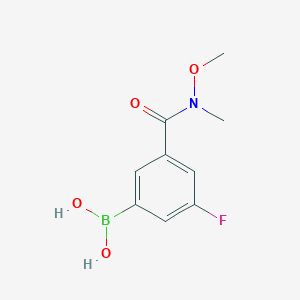
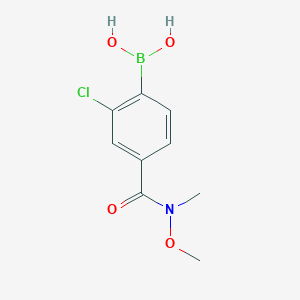
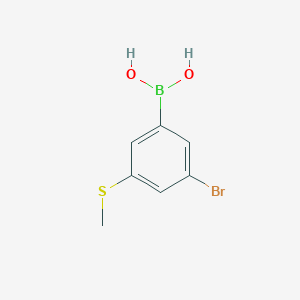
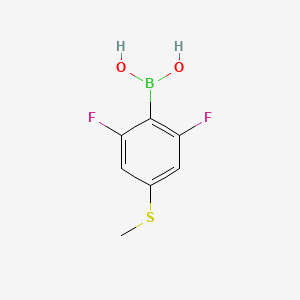
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)
